molecular formula C22H27FN4O4 B2878295 tert-butyl 3-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)piperidine-1-carboxylate CAS No. 2034275-08-4

tert-butyl 3-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)piperidine-1-carboxylate

Cat. No.: B2878295
CAS No.: 2034275-08-4
M. Wt: 430.48
InChI Key: PSPNVSTZTHTFKQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)piperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a pyrimidine ring, and a tert-butyl ester group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 3-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)piperidine-1-carboxylate, due to its complex structure, is likely to be involved in advanced synthesis and characterization studies. For example, the synthesis and characterization of similar complex compounds involve condensation reactions, spectral evidence such as LCMS, NMR, and IR, and X-ray diffraction studies to confirm their structures. These processes are crucial for understanding the molecular framework and potential applications of such compounds in scientific research (Sanjeevarayappa et al., 2015).

Biological Evaluation

Compounds with intricate structures like tert-butyl 3-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)piperidine-1-carboxylate are often evaluated for biological activities. These evaluations can include in vitro antibacterial and anthelmintic activities, where the compound's effectiveness against various bacterial strains and parasites is tested. Such studies help in determining the potential therapeutic applications of these compounds (Sanjeevarayappa et al., 2015).

Metabolic Pathway Exploration

Research on compounds like tert-butyl 3-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carboxylate often extends to exploring their metabolic pathways. Understanding how these compounds are metabolized in the body can provide insights into their pharmacokinetics and potential therapeutic uses. For instance, studies on similar compounds have identified major metabolic reactions such as hydroxylation, carbonyl reduction, and decarboxylation, which are pivotal in assessing the compound's bioavailability and efficacy (Yoo et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds like tert-butyl 3-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carboxylate is often analyzed using advanced techniques such as X-ray crystallography. This analysis can reveal details about the compound's crystalline form, molecular packing, and intermolecular interactions, which are essential for understanding its chemical properties and potential applications in material science or drug design (Didierjean et al., 2004).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)piperidine-1-carboxylate typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the fluoro group, and the coupling of the piperidine ring with the tert-butyl ester group. Common reagents used in these reactions include fluorinating agents, coupling reagents, and protecting groups to ensure the stability

Properties

IUPAC Name

tert-butyl 3-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O4/c1-22(2,3)31-21(30)26-9-4-5-14(11-26)19(28)25-10-8-17-16(13-25)20(29)27-12-15(23)6-7-18(27)24-17/h6-7,12,14H,4-5,8-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPNVSTZTHTFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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